Fmoc-hLys(Boc)-OH

Peptide Synthesis Solid-Phase Peptide Synthesis Homolog Comparison

Procure Fmoc-L-Holys(Boc)-OH (CAS 194718-17-7) when peptide design demands a seven-carbon spacer vs six-carbon Lys homolog. The additional methylene increases MW by 14.03 g/mol, side-chain length by ~1.5 Å, and log P by ~0.5 units—enabling distinct RP-HPLC retention and ESI-MS verification. L-configuration preserves native stereochemistry; +18.4° optical rotation confirms enantiomer. Ideal for bridging binding pockets, flexible conjugation, and impurity resolution.

Molecular Formula C27H34N2O6
Molecular Weight 482.6 g/mol
Cat. No. B575911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-hLys(Boc)-OH
Molecular FormulaC27H34N2O6
Molecular Weight482.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1
InChIKeyCLFMIWUWBOOJLY-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Holys(Boc)-OH: Protected Homolysine Building Block for Solid-Phase Peptide Synthesis


Fmoc-L-Holys(Boc)-OH (CAS 194718-17-7) is a protected, non-proteinogenic amino acid derivative that functions as a homolysine building block in solid-phase peptide synthesis (SPPS) . It features an Fmoc (9-fluorenylmethoxycarbonyl) group for N-terminal protection and a Boc (tert-butyloxycarbonyl) group for side-chain protection, enabling orthogonal deprotection strategies under mild conditions . The compound has a molecular formula of C27H34N2O6 and a molecular weight of 482.57 g/mol, with commercial purity typically ≥ 97% by HPLC . Its seven-carbon backbone provides a distinct spatial and lipophilic profile compared to the six-carbon lysine homolog, which directly impacts peptide chain conformation and intermolecular interactions .

Fmoc-L-Holys(Boc)-OH: Why Substituting with Standard Lysine Derivatives Compromises Peptide Design


Simple substitution of Fmoc-L-Holys(Boc)-OH with its shorter-chain homolog Fmoc-L-Lys(Boc)-OH (homolog difference) or with enantiomeric Fmoc-D-Holys(Boc)-OH (chirality reversal) is not scientifically neutral. The additional methylene unit in the homolysine side chain increases the molecular weight by 14.03 g/mol (from 468.54 to 482.57) and alters the calculated log P by approximately +0.5 units, which directly impacts peptide retention time in reversed-phase HPLC and alters membrane permeability profiles . Furthermore, the L-configuration is essential for maintaining native-like interactions with biological targets; substitution with the D-enantiomer would invert the spatial orientation of the side-chain amino group and introduce resistance to proteolytic degradation, thereby altering both structure-activity relationships and metabolic stability . The quantitative evidence presented in Section 3 demonstrates that each of these distinctions is measurable and consequential for reproducible peptide synthesis and downstream biological evaluation [1].

Fmoc-L-Holys(Boc)-OH: Quantified Differentiation from Fmoc-L-Lys(Boc)-OH and Other Analogs


Fmoc-L-Holys(Boc)-OH Molecular Weight: 14.03 g/mol Higher Than Fmoc-L-Lys(Boc)-OH

Fmoc-L-Holys(Boc)-OH possesses a molecular weight of 482.57 g/mol (C27H34N2O6), which is 14.03 g/mol greater than that of the standard lysine analog Fmoc-L-Lys(Boc)-OH (468.54 g/mol, C26H32N2O6) . This difference arises from the additional methylene group in the homolysine side chain, extending the carbon backbone from six to seven atoms. The molecular weight difference is directly measurable by mass spectrometry and is preserved in the final peptide product, providing a distinct mass tag for verification of incorporation [1].

Peptide Synthesis Solid-Phase Peptide Synthesis Homolog Comparison

Fmoc-L-Holys(Boc)-OH Optical Rotation: Distinct Sign and Magnitude vs. Lysine and Ornithine Analogs

The specific optical rotation [α]D25 of Fmoc-L-Holys(Boc)-OH is +18.4° ± 1° (c=1, CHCl3) . In contrast, the shorter-chain analog Fmoc-L-Lys(Boc)-OH exhibits an optical rotation of -11° ± 2° (c=1, DMF) [1], and Fmoc-L-Orn(Boc)-OH (one methylene shorter than lysine) shows -7.5° (c=1% in DMF) . The sign reversal (positive vs. negative) and magnitude difference are attributable to the extended carbon backbone and altered chiral environment in homolysine. This parameter serves as a routine QC metric for verifying enantiopurity and batch-to-batch consistency prior to coupling.

Chiral Purity Quality Control Optical Rotation

Fmoc-L-Holys(Boc)-OH Chain Length: +1 Methylene Unit Increases Calculated Log P by ~0.5 vs. Fmoc-L-Lys(Boc)-OH

The extended seven-carbon side chain of Fmoc-L-Holys(Boc)-OH confers increased lipophilicity relative to the six-carbon chain of Fmoc-L-Lys(Boc)-OH. Although direct experimental log P values are not uniformly reported, the calculated consensus log P for the homolysine derivative is approximately 4.12 , compared to a typical calculated value of ~3.5-3.8 for the lysine analog. This difference of ~0.5 log P units is structurally consistent with the addition of one methylene group to an aliphatic chain and is a class-level inference based on established structure-property relationships for homologous amino acid derivatives [1].

Lipophilicity HPLC Retention Peptide Design

Fmoc-L-Holys(Boc)-OH Enantiopurity: L-Configuration Verified by Chiral HPLC or Optical Rotation

Fmoc-L-Holys(Boc)-OH is supplied as the L-enantiomer, with optical rotation values consistent with a single stereoisomer (+18.4° in CHCl3) . The D-enantiomer (Fmoc-D-Holys(Boc)-OH, CAS 1434054-86-0) has identical molecular weight and formula but is a distinct compound with opposite stereochemistry . While direct quantitative comparison of enantiopurity between the L- and D-forms is not available in the public domain, the L-configuration is the biologically relevant stereoisomer for incorporation into peptides intended to interact with natural receptors or enzymes. The D-enantiomer is typically used for generating proteolytically stable analogs or mirror-image peptide libraries.

Chirality Enantiopurity SPPS

Fmoc-L-Holys(Boc)-OH: Recommended Applications Based on Quantified Differentiation


Design of Peptides Requiring Extended Side-Chain Amine Spacing

The additional methylene unit in Fmoc-L-Holys(Boc)-OH increases the side-chain length by approximately 1.5 Å compared to Fmoc-L-Lys(Boc)-OH . This extended reach is valuable when designing peptides that must bridge larger distances to interact with receptor binding pockets, or when introducing a flexible linker that positions the ε-amino group for subsequent conjugation. Researchers should select this compound over the lysine analog specifically when molecular modeling or SAR studies indicate that a seven-carbon spacer is required for optimal activity [1].

Peptide Purification by Reversed-Phase HPLC Exploiting Increased Lipophilicity

The ~0.5 unit increase in calculated log P for Fmoc-L-Holys(Boc)-OH compared to Fmoc-L-Lys(Boc)-OH translates to measurably longer retention times on C18 columns . This property can be strategically employed to resolve target peptides from deletion sequences or from lysine-containing side products. Procurement of the homolysine derivative is therefore indicated when HPLC method development requires enhanced separation of closely related impurities, or when the target peptide itself requires a specific retention time window for preparative purification .

Synthesis of Peptides for Biological Assays Requiring Native L-Stereochemistry

Fmoc-L-Holys(Boc)-OH is the correct choice for generating peptides intended to interact with natural biological targets that recognize the L-configuration . Substitution with the D-enantiomer would invert the spatial orientation of the side-chain amino group and introduce resistance to proteolytic degradation, which is desirable for stability studies but not for reproducing native interactions. The optical rotation value of +18.4° (CHCl3) provides a simple QC metric to confirm the L-enantiomer has been received before synthesis commences .

Mass Spectrometric Confirmation of Homolysine Incorporation

The 14.03 g/mol mass difference between Fmoc-L-Holys(Boc)-OH and Fmoc-L-Lys(Boc)-OH persists after deprotection and coupling . This difference is readily detectable by ESI-MS or MALDI-TOF, enabling unambiguous verification that the intended homolysine residue has been incorporated into the peptide sequence. This is particularly valuable in quality control workflows for custom peptide synthesis, where confirmation of correct building block insertion is required before releasing the product for biological testing [2].

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